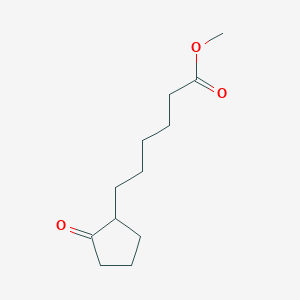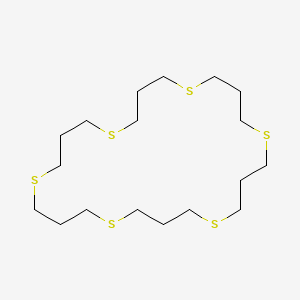
1,5,9,13,17,21-Hexathiacyclotetracosane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5,9,13,17,21-Hexathiacyclotetracosane is a macrocyclic compound with a unique structure characterized by the presence of six sulfur atoms within a 24-membered ring. This compound is known for its ability to form stable complexes with various metal ions, making it a subject of interest in coordination chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,9,13,17,21-Hexathiacyclotetracosane typically involves the cyclization of linear precursors containing sulfur atoms. One common method is the reaction of 1,3-propanedithiol with 1,3-dibromopropane in the presence of a base such as sodium ethoxide. The reaction proceeds through a series of nucleophilic substitution steps, leading to the formation of the macrocyclic ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,5,9,13,17,21-Hexathiacyclotetracosane undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to the thioether form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atoms act as nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides as reactants.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted thioethers depending on the reactants used.
Applications De Recherche Scientifique
1,5,9,13,17,21-Hexathiacyclotetracosane has several applications in scientific research, including:
Biology: Investigated for its potential use in biological systems due to its ability to bind metal ions, which can be crucial in enzyme mimetics and metalloprotein studies.
Medicine: Explored for its potential in drug delivery systems, particularly for metal-based drugs.
Industry: Utilized in the development of materials with specific properties, such as conductivity and catalytic activity.
Mécanisme D'action
The mechanism by which 1,5,9,13,17,21-Hexathiacyclotetracosane exerts its effects primarily involves its ability to form stable complexes with metal ions. The sulfur atoms in the ring act as electron donors, coordinating with metal ions to form stable chelates. This coordination can influence the reactivity and properties of the metal ions, making the compound useful in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5,9,13-Tetrathiacyclohexadecane: A smaller macrocyclic compound with four sulfur atoms in a 16-membered ring.
1,5,9,13,17,21-Hexaazacyclotetracosane: A similar macrocycle with nitrogen atoms instead of sulfur.
1,5,9,13,17,21-Hexaoxacyclotetracosane: A macrocycle with oxygen atoms in place of sulfur.
Uniqueness
1,5,9,13,17,21-Hexathiacyclotetracosane is unique due to its larger ring size and the presence of six sulfur atoms, which provide multiple coordination sites for metal ions. This makes it particularly effective in forming stable metal complexes compared to its smaller or differently substituted counterparts.
Propriétés
Numéro CAS |
51472-63-0 |
|---|---|
Formule moléculaire |
C18H36S6 |
Poids moléculaire |
444.9 g/mol |
Nom IUPAC |
1,5,9,13,17,21-hexathiacyclotetracosane |
InChI |
InChI=1S/C18H36S6/c1-7-19-9-2-11-21-13-4-15-23-17-6-18-24-16-5-14-22-12-3-10-20-8-1/h1-18H2 |
Clé InChI |
ZPXGPHPLAYZSFQ-UHFFFAOYSA-N |
SMILES canonique |
C1CSCCCSCCCSCCCSCCCSCCCSC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(4-Bromophenoxy)phenyl]phosphonic acid](/img/structure/B14665762.png)
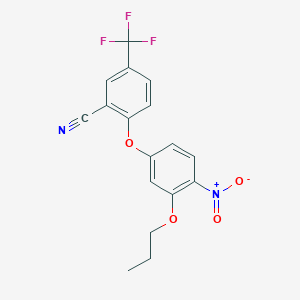
![1,3-Dioxolo[4,5-g]isoquinoline-5-carbonitrile, 6-benzoyl-5,6-dihydro-](/img/structure/B14665777.png)
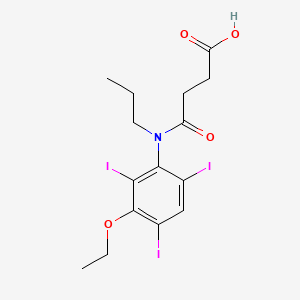
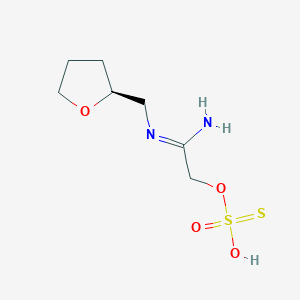
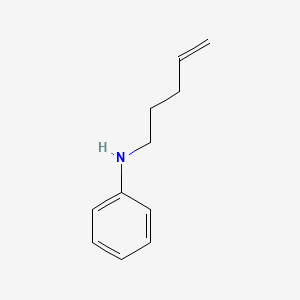
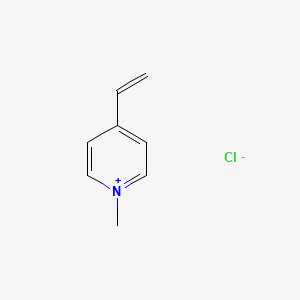
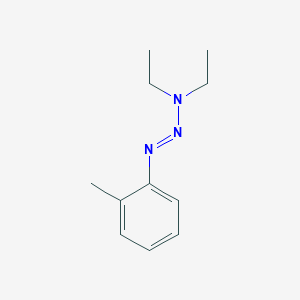
![4-Bromo-6-methyl-2-phenyl-8H-pyrano[3,2-f][1,3]benzoxazol-8-one](/img/structure/B14665807.png)
![N,N-Dimethyl-4-[(pyren-1-YL)methyl]aniline](/img/structure/B14665819.png)
![1-[3,4-Dichlorophenyl]-3-[4-[[2-[diisopropylamino]ethyl]amino]-6-methyl-2-pyrimidinyl]guanidine](/img/structure/B14665827.png)
